3-Methoxy-5-(6-methoxynaphthalen-2-yl)pyridine
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Overview
Description
3-methoxy-5-(6-methoxynaphthalen-2-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a methoxy group and a methoxynaphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-5-(6-methoxynaphthalen-2-yl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure includes the following steps:
Preparation of the Aryl Halide: The starting material, 3-methoxypyridine, is halogenated to form 3-methoxy-5-bromopyridine.
Preparation of the Organoboron Compound: 6-methoxynaphthalene is converted to its corresponding boronic acid or ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be necessary to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-5-(6-methoxynaphthalen-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO4 or CrO3 in acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Halogenating agents (e.g., NBS for bromination), nucleophiles (e.g., amines for amination).
Major Products
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 3-methoxy-5-(6-methoxynaphthalen-2-yl)dihydropyridine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-methoxy-5-(6-methoxynaphthalen-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections.
Materials Science: The compound’s aromatic structure makes it suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 3-methoxy-5-(6-methoxynaphthalen-2-yl)pyridine depends on its specific application:
Medicinal Chemistry: The compound may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential biomolecules.
Materials Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
2-(6-methoxy-2-naphthyl)propionamide: Similar structure but with a propionamide group instead of a pyridine ring.
6-methoxy-2-naphthyl derivatives: Various derivatives with different substituents on the naphthalene ring.
Uniqueness
3-methoxy-5-(6-methoxynaphthalen-2-yl)pyridine is unique due to its combination of a pyridine ring and a methoxynaphthyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H15NO2 |
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Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-methoxy-5-(6-methoxynaphthalen-2-yl)pyridine |
InChI |
InChI=1S/C17H15NO2/c1-19-16-6-5-12-7-13(3-4-14(12)8-16)15-9-17(20-2)11-18-10-15/h3-11H,1-2H3 |
InChI Key |
SEXSHORPOJSDHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CN=C3)OC |
Origin of Product |
United States |
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